An In-depth Technical Guide to the DADLE Peptide: Sequence, Structure, and Function
An In-depth Technical Guide to the DADLE Peptide: Sequence, Structure, and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Ala², D-Leu⁵]-enkephalin (DADLE) is a synthetic pentapeptide and a potent agonist for the delta (δ)-opioid receptor, also exhibiting some activity at the mu (μ)-opioid receptor.[1] Its sequence is Tyr-D-Ala-Gly-Phe-D-Leu.[1] This structural modification of the endogenous enkephalin sequence provides increased resistance to enzymatic degradation. DADLE has been instrumental in the characterization of opioid receptor subtypes and has shown promise in preclinical studies for its analgesic, neuroprotective, and cardioprotective properties. This guide provides a comprehensive overview of DADLE's biochemical and pharmacological characteristics, detailed experimental protocols, and insights into its mechanism of action.
Physicochemical Properties and Sequence
| Property | Value | Reference |
| Full Name | [D-Ala², D-Leu⁵]-Enkephalin | [1] |
| Amino Acid Sequence | Tyr-D-Ala-Gly-Phe-D-Leu | [1] |
| Molecular Formula | C₂₉H₃₉N₅O₇ | |
| Molecular Weight | 569.66 g/mol | [2] |
| CAS Number | 63631-40-3 | [2] |
| Solubility | Soluble in water to 1 mg/ml. | [2] |
| Purity | Typically >95% | [2] |
Opioid Receptor Binding Affinity and Selectivity
DADLE exhibits a high affinity for the δ-opioid receptor and a moderate affinity for the μ-opioid receptor, with significantly lower affinity for the κ-opioid receptor. The binding affinities, expressed as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), are summarized below. These values are compiled from various radioligand binding assays.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |
| δ-Opioid Receptor | [³H]DPDPE | Monkey Brain Membranes | - | 1.4 | [3] |
| δ-Opioid Receptor | [³H]Naltrindole | CHO cells | 1.12 | - | |
| μ-Opioid Receptor | [³H]DAMGO | Monkey Brain Membranes | - | 490 | [3] |
| μ-Opioid Receptor | [³H]DAMGO | Rat Brain | 4.8 | - | |
| κ-Opioid Receptor | [³H]U69593 | Monkey Brain Membranes | - | >10,000 | [3] |
Structural Aspects
The three-dimensional structure of DADLE in solution has been a subject of interest to understand its receptor selectivity and activity. While a specific PDB entry for the isolated DADLE peptide is not available, conformational studies using techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy have provided insights into its preferred conformations. These studies suggest that DADLE can adopt a folded conformation, which is believed to be important for its interaction with the opioid receptors.
The crystal structure of the human δ-opioid receptor in complex with a bifunctional peptide (PDB ID: 4RWD) provides a valuable model for understanding the binding pocket and the key interactions that govern ligand recognition. Although this structure does not contain DADLE itself, it reveals the general architecture of the binding site and the residues involved in ligand binding, offering a framework for computational docking studies with DADLE.
Signaling Pathways
Upon binding to the δ-opioid receptor, a G-protein coupled receptor (GPCR), DADLE initiates a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, DADLE has been shown to activate several other important signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.
DADLE-Induced Signaling Cascade
Caption: DADLE signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of DADLE.
Radioligand Binding Assay for Opioid Receptors
This protocol is used to determine the binding affinity (Ki) of DADLE for different opioid receptor subtypes.
Materials:
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Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells stably expressing the human δ-, μ-, or κ-opioid receptor).
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Radioligands: [³H]DPDPE (for δ), [³H]DAMGO (for μ), [³H]U69593 (for κ).
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DADLE stock solution.
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Binding buffer: 50 mM Tris-HCl, pH 7.4.
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Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
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Scintillation cocktail.
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Glass fiber filters.
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Filtration apparatus.
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Scintillation counter.
Procedure:
-
Prepare serial dilutions of DADLE in binding buffer.
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In a 96-well plate, add in the following order:
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50 µL of binding buffer (for total binding) or a saturating concentration of a non-labeled opioid antagonist (e.g., naloxone) for non-specific binding.
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50 µL of the appropriate radioligand at a concentration near its Kd.
-
50 µL of the DADLE dilution or vehicle.
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50 µL of the cell membrane preparation.
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
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Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
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Wash the filters three times with 3 mL of ice-cold wash buffer.
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Place the filters in scintillation vials, add scintillation cocktail, and vortex.
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Measure the radioactivity in a scintillation counter.
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Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of DADLE from the competition binding curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Forskolin-Stimulated cAMP Accumulation Assay
This assay measures the ability of DADLE to inhibit adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation.
Materials:
-
Cells expressing the δ-opioid receptor (e.g., CHO-hDOR).
-
DADLE stock solution.
-
Forskolin stock solution.
-
IBMX (3-isobutyl-1-methylxanthine) stock solution (a phosphodiesterase inhibitor).
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Stimulation buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Lysis buffer.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
On the day of the assay, aspirate the growth medium and wash the cells once with stimulation buffer.
-
Pre-incubate the cells with various concentrations of DADLE or vehicle in stimulation buffer containing IBMX (e.g., 0.5 mM) for 15-30 minutes at 37°C.
-
Stimulate the cells by adding forskolin (to a final concentration that elicits a submaximal cAMP response, typically 1-10 µM) and incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen cAMP detection method.
-
Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP accumulation against the concentration of DADLE.
-
Determine the EC50 value from the curve using non-linear regression analysis.
Western Blotting for ERK1/2 Phosphorylation
This protocol is used to assess the activation of the MAPK/ERK pathway by DADLE.
Materials:
-
Cells expressing the δ-opioid receptor.
-
DADLE stock solution.
-
Serum-free cell culture medium.
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
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Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
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Transfer buffer and PVDF membrane.
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Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
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Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Seed cells and grow to 80-90% confluence.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat the cells with various concentrations of DADLE for different time points (e.g., 5, 15, 30 minutes).
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Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
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Clarify the lysates by centrifugation and determine the protein concentration.
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Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with the anti-total-ERK1/2 antibody.
-
Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation.
Experimental Workflow for Assessing DADLE-Induced Neuroprotection
Caption: Workflow for neuroprotection studies.
Conclusion
DADLE remains a cornerstone in opioid research, providing a valuable tool for investigating the physiological and pathological roles of the δ-opioid receptor. Its multifaceted signaling profile, encompassing the classical adenylyl cyclase inhibition pathway as well as the MAPK/ERK and PI3K/Akt pathways, underscores its potential for therapeutic development in areas beyond analgesia, including neuroprotection and cardioprotection. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the intricate pharmacology of DADLE and to identify novel therapeutic applications for δ-opioid receptor agonists.
References
- 1. Characterization of D-Ala2,Leu5,Cys6-enkephalin: a novel synthetic opioid peptide with slowed dissociation from delta receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
